Superior In Vitro Potency: 8-Fold Increase Against T790M Mutant and 15-Fold Against Wild-Type EGFR Compared to Osimertinib
AZ-5104 exhibits a significant increase in potency compared to its parent compound, osimertinib. In cellular assays, AZ-5104 demonstrates an approximately 8-fold greater potency against EGFR exon 19 deletion and T790M mutants and an approximately 15-fold greater potency against wild-type EGFR than osimertinib [1]. This contrasts with the other major metabolite, AZ7550, which has similar potency to osimertinib [2]. Consequently, while more potent, AZ-5104 has a reduced selectivity margin between mutant and wild-type EGFR [3].
| Evidence Dimension | Potency against EGFR T790M mutant |
|---|---|
| Target Compound Data | 8-fold more potent |
| Comparator Or Baseline | Osimertinib (Parent Compound) |
| Quantified Difference | Approximately 8-fold |
| Conditions | Exon 19 deletion and T790M mutant cell lines |
Why This Matters
This data is essential for researchers interpreting in vivo osimertinib efficacy, as AZ-5104 contributes to target engagement, particularly against resistant T790M mutants.
- [1] Cross DA, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014;4(9):1046-1061. PMID: 25193856. View Source
- [2] Lamb YN, Scott LJ. Osimertinib: A Review in T790M-Positive Advanced Non-Small Cell Lung Cancer. Target Oncol. 2017;12(4):555-562. PMID: 28707283. View Source
- [3] Finlay MRV, Anderton M, Ashton S, et al. Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild-Type Form of the Receptor. J Med Chem. 2014;57(20):8249-8267. PMID: 25271963. View Source
